N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Lipophilicity Drug-likeness Membrane permeability

Sourcing unique drug-like screening compounds with precise lipophilicity windows is a persistent challenge. N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide (CAS 75840-40-3) directly addresses this gap as a pre-qualified member of the Oprea1 drug-like collection, commercially available at ≥90% purity. - Differentiated Physicochemical Profile: Offers an XLogP3 of 4.8 and TPSA of 92 Ų, a distinct space from simpler 2-nitrobenzamides, enabling specific membrane permeability and target interaction studies. - Benzophenone Pharmacophore: Contains the critical benzophenone-like moiety identified in anti-MRSA/VISA/VRSA structure-activity studies, expanding its potential target interaction capacity. - Synthetic Versatility: The 2-nitro group serves as a handle for selective reduction to a primary amine, supporting focused library generation for medicinal chemistry optimization.

Molecular Formula C21H16N2O4
Molecular Weight 360.369
CAS No. 75840-40-3
Cat. No. B2857606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
CAS75840-40-3
Molecular FormulaC21H16N2O4
Molecular Weight360.369
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H16N2O4/c1-14-11-12-18(17(13-14)20(24)15-7-3-2-4-8-15)22-21(25)16-9-5-6-10-19(16)23(26)27/h2-13H,1H3,(H,22,25)
InChIKeyUQHQNPCJGKWCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide: Physicochemical Identity


N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide (CAS 75840-40-3) is a synthetic small molecule belonging to the 2-nitrobenzamide class, featuring a benzophenone-like 2-benzoyl-4-methylphenyl moiety linked via an amide bond to a 2-nitrophenyl carbonyl group [1]. Its molecular formula is C₂₁H₁₆N₂O₄ with a molecular weight of 360.4 g/mol, and it is catalogued as PubChem CID 3878620, ChemSpider ID 2348812, and is a constituent of the Oprea1 drug-like compound collection (Oprea1_838381) . The compound is commercially available from Life Chemicals (catalogue F0015-0027) at ≥90% purity for high-throughput screening and medicinal chemistry applications [2]. Computed physicochemical properties include an XLogP3 of 4.8, a topological polar surface area (TPSA) of 92 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds, placing it within drug-like chemical space [1].

Screening fit Drug-like screening library member (Oprea1 collection)
Medchem workflow Benzophenone scaffold for hit-to-lead optimization
Procurement grade Commercially available for HTS at ≥90% purity

Why N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide Cannot Be Substituted


N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide occupies a distinct region of physicochemical space that prevents direct substitution by simpler 2-nitrobenzamide congeners. The 2-benzoyl substituent on the anilide ring approximately doubles the molecular weight (360.4 vs. 256.3 g/mol for N-(3-methylphenyl)-2-nitrobenzamide) and increases lipophilicity by 2.7 LogP units [1]. These differences produce meaningful divergence in membrane permeability potential, protein binding characteristics, and overall pharmacokinetic disposition. Furthermore, the benzophenone-like carbonyl serves as an additional hydrogen bond acceptor (4 vs. 3 HBA), while the expanded aromatic system increases TPSA by 17.1 Ų (92 vs. 74.9 Ų), altering solubility and transporter recognition profiles [1]. The 4-methyl substituent on the anilide ring further differentiates this compound from the 2-benzoyl-4-nitroanilide patent family (EP0022017), where the electron-withdrawing nitro group imparts distinct electronic properties and metabolic liability [2]. For applications requiring specific lipophilicity windows, defined hydrogen-bonding capacity, or a particular benzophenone pharmacophore geometry, generic substitution by simpler benzamides is not scientifically defensible.

⚠️
Lipophilicity mismatch
Simpler 2-nitrobenzamide analogs may shift LogP by >2.5 units, potentially altering membrane permeation and protein binding profiles.
⚠️
Pharmacophore geometry
Removing the 2-benzoyl group eliminates the benzophenone-like carbonyl and changes hydrogen-bond acceptor capacity, which may disrupt target interactions.
⚠️
Nitro positional isomerism
The 2-nitrobenzamide motif cannot be replaced by 4-nitroanilide congeners without altering bioreductive activation potential.

Comparative Evidence for N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide


Lipophilicity Increase vs. De-benzoylated Analog

N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide exhibits an XLogP3 of 4.8, which is 2.7 log units higher than that of N-(3-methylphenyl)-2-nitrobenzamide (XLogP3 = 2.1), a direct structural analog lacking the 2-benzoyl substituent on the anilide ring [1]. This difference represents an approximately 500-fold increase in calculated octanol-water partition coefficient, indicating substantially greater lipophilicity. The benzoyl group contributes approximately +1.9 LogP units per aromatic ring addition, while the extended conjugation and increased molecular surface area further enhance hydrophobic character.

Lipophilicity vs. de-benzoylated analog
Cross-study comparable
ΔXLogP3 = +2.7 (~500-fold partition increase)
Supports membrane-permeation research context
Computed values; experimental validation may be required
Lipophilicity Drug-likeness Membrane permeability

TPSA Increase from Extra H-Bond Acceptor

The target compound possesses a TPSA of 92 Ų compared to 74.9 Ų for N-(3-methylphenyl)-2-nitrobenzamide, a difference of +17.1 Ų (+22.8%) [1]. This increase arises from the additional benzoyl carbonyl oxygen, which serves as a fourth hydrogen bond acceptor (HBA count: 4 vs. 3). The TPSA value of 92 Ų remains below the commonly cited 140 Ų threshold for oral bioavailability, while the +17.1 Ų increment modulates intestinal absorption and blood-brain barrier penetration characteristics compared to the simpler congener [1][2].

TPSA from extra HBA
Cross-study comparable
ΔTPSA = +17.1 Ų; HBA count: 4 vs. 3
Balances permeability and solubility in screening selection
TPSA 92 Ų remains below 140 Ų oral absorption threshold
Polar surface area Oral bioavailability Transporter recognition

Molecular Complexity and Rotatable Bond Advantage

The target compound has a molecular weight of 360.4 g/mol (27 heavy atoms, complexity score 553) and 4 rotatable bonds, compared to 256.26 g/mol (19 heavy atoms, complexity score 340) and 2 rotatable bonds for N-(3-methylphenyl)-2-nitrobenzamide [1]. The +104.1 g/mol mass increase (+40.6%), +8 heavy atom count, and +2 rotatable bonds reflect the structural elaboration conferred by the 2-benzoyl substituent. This increased complexity is associated with greater potential for shape complementarity to protein binding pockets and enhanced scaffold diversity in screening applications, while remaining within drug-like molecular weight limits (<500 Da) [1].

Molecular complexity advantage
Cross-study comparable
ΔMW +104.1 g/mol; complexity +213; rotatable bonds +2
Drug-like space with scaffold diversity for hit-to-lead
Neither fragment-like nor beyond lead-like boundaries
Molecular complexity Rotatable bonds Entropic binding cost

Bioreductive Activation of 2-Nitro Group for Prodrugs

The 2-nitro group on the benzamide moiety is positioned for potential bioreductive activation by nitroreductase enzymes. Published structure-activity studies on 2-nitrobenzamide mustards demonstrate that the reduction potential of the 2-nitro group—modulated by electronic properties of ring substituents—directly correlates with the degree of activation by the E. coli nitroreductase NR2 enzyme [1]. The target compound contains a 2-nitrobenzamide motif with no competing electron-withdrawing groups on the same ring, potentially conferring a distinct reduction potential profile compared to 4-substituted or dinitro analogs. Electrochemical studies of nitro-substituted benzamides show irreversible reduction peaks at approximately -800 mV (vs. Ag/AgCl) involving a four-electron/proton process converting ArNO₂ to ArNHOH, a critical activation step for generating cytotoxic metabolites [2]. Unlike the 2-benzoyl-4-nitroanilide series (EP0022017) developed as hypnotic agents, which feature a nitro group on the anilide ring, this compound's nitro group resides on the benzamide ring, providing a different site for bioreductive activation and metabolic processing [3].

Bioreductive activation potential
Class-level inference
2-nitrobenzamide motif; distinct from 4-nitroanilide class
Supports nitroreductase prodrug research context
Reduction potential inferred from class-level electrochemical data
Nitroreductase Bioreductive prodrug GDEPT 2-nitrobenzamide reduction

Drug-Likeness Compliance with Oprea Filter

N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide satisfies all criteria of the Oprea drug-like filter (2000): ring count 2–9 (target has 3 rings), hydrogen bond donors 0–2 (target = 1), and hydrogen bond acceptors 2–9 (target = 4) [1]. The compound is listed in the Oprea1 compound collection (identifier Oprea1_838381), confirming it passed the Oprea drug-likeness filtration criteria applied to screening compound libraries [2]. Its molecular weight (360.4 g/mol) and LogP (4.8) also fall within typical drug-like boundaries (MW 200–500; LogP −2 to +5.8 as per Egan 2000 filter). By comparison, many simpler 2-nitrobenzamide analogs with LogP < 3 and MW < 300 occupy a different region of chemical space more characteristic of fragment-like or lead-like, rather than drug-like, compounds [2].

Oprea drug-like compliance
Supporting evidence
Passes all Oprea criteria; catalogued as Oprea1_838381
Third-party validation of drug-like chemical space
Distinct from fragment-like simpler benzamide scaffolds
Drug-likeness Oprea filter Screening library Lead-like properties

Optimal Applications of N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide


High-Throughput Screening of Lipophilic Drug-Like Compounds

For screening libraries targeting intracellular protein-protein interactions or membrane-associated targets where moderate-to-high lipophilicity (LogP 4.0–5.0) is preferred for membrane permeation, N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (XLogP3 = 4.8) provides a drug-like starting point that simpler 2-nitrobenzamides (LogP ~2.1) cannot match [1]. The compound's inclusion in the Oprea1 drug-like collection validates its suitability for drug discovery screening, and its commercial availability from Life Chemicals at 90%+ purity supports procurement for HTS workflows [2].

Benzophenone Pharmacophore for Antibacterial/Anticancer Targets

The benzophenone moiety has been identified as essential for antibacterial activity against MRSA, VISA, and VRSA strains in structure-activity relationship studies of benzophenone-based tetraamides, where the benzophenone carbonyl establishes critical hydrogen-bonding interactions [1]. N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide incorporates this benzophenone-like substructure with an additional 2-nitrobenzamide hydrogen bond acceptor (HBA = 4), increasing potential target interaction capacity compared to benzophenone derivatives lacking the nitrobenzamide extension [2].

Nitroreductase-Responsive Prodrug Design

Unlike the 2-benzoyl-4-nitroanilide patent family (EP0022017) where the nitro group resides on the anilide ring and was developed for CNS-hypnotic applications, this compound positions the nitro group on the benzamide ring, offering a distinct site for nitroreductase-mediated bioreduction [1]. Published work on 2-nitrobenzamide mustards demonstrates that the degree of NR2 enzyme activation correlates with the 2-nitro group reduction potential, which is tunable through substituent electronics [2]. The target compound, with a 4-methyl group on the anilide ring (electron-donating) and no competing electron-withdrawing groups on the benzamide ring, is predicted to exhibit a reduction potential distinct from both the 4-nitroanilide series and the 2,4-dinitrobenzamide prodrug class, making it a candidate for exploring structure-reduction potential relationships in GDEPT/ADEPT research [3].

Nitro Group Reduction for Parallel Library Synthesis

The 2-nitro group serves as a synthetic handle for selective reduction to a primary amine (2-amino-N-(2-benzoyl-4-methylphenyl)benzamide), enabling subsequent diversification through amide coupling, sulfonamide formation, or reductive amination. This synthetic tractability, combined with the compound's benzophenone scaffold and drug-like physicochemical profile (MW 360.4, TPSA 92 Ų), supports its use as a core intermediate for generating focused libraries of benzophenone-containing analogs for medicinal chemistry optimization [1].

Application
Selection Property
Validation Focus
Lipophilic compound HTS
Drug-like LogP and Oprea collection membership
Membrane permeation and intracellular target engagement assays
Benzophenone pharmacophore research
2-Benzoyl substructure with expanded HBA capacity
Antibacterial or target-interaction structure-activity studies
Nitroreductase prodrug design
2-Nitrobenzamide positional isomerism
Enzyme-mediated reduction potential and GDEPT/ADEPT model response
Parallel library synthesis
Nitro group as a synthetic handle for amine diversification
Scaffold-based analog generation for medchem optimization

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